4-chloro-N-(3-methoxyphenyl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-(3-methoxyphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-18-13-4-2-3-12(9-13)16-14(17)10-5-7-11(15)8-6-10/h2-9H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLQHVBXJPGBSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Aminolysis of 4-Chlorobenzoyl Chloride
The most widely reported method involves the direct reaction of 4-chlorobenzoyl chloride with 3-methoxyaniline under controlled conditions. Key steps include:
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Reagents and Solvents : 4-Chlorobenzoyl chloride (1.0 equiv), 3-methoxyaniline (4.0 equiv), chloroform (reaction solvent), aqueous HCl (1 M), and saturated NaHCO₃.
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Procedure : The acyl chloride is dissolved in chloroform and treated with 3-methoxyaniline under nitrogen at reflux (≈61°C) for 4 hours. Post-reaction, the mixture is washed sequentially with HCl (to remove unreacted aniline) and NaHCO₃ (to neutralize residual acid). The organic layer is dried over anhydrous Na₂SO₄ and concentrated, with crystallization from chloroform yielding colorless needles (81% yield).
Table 1: Direct Synthesis Parameters and Outcomes
| Parameter | Value |
|---|---|
| Molar Ratio (Acyl Chloride:Amine) | 1:4 |
| Solvent | Chloroform |
| Temperature | Reflux (≈61°C) |
| Reaction Time | 4 hours |
| Workup | HCl/NaHCO₃ washes |
| Crystallization Solvent | Chloroform |
| Yield | 81% |
Optimization of Reaction Conditions
Temperature and Time Dependence
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Reflux vs. Ambient Conditions : The direct method uses reflux to accelerate the reaction, whereas analogous syntheses show that lower temperatures (e.g., ice baths) may reduce byproducts in sensitive reactions. For example, 5-fluorouracil derivatives required ice baths for 11–17 hours to suppress decomposition.
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Solvent Selection : Chloroform’s moderate polarity and boiling point (61°C) make it ideal for reflux-driven reactions. Polar aprotic solvents (e.g., THF) are alternatives but may require longer times.
Stoichiometric Considerations
A 4:1 molar excess of 3-methoxyaniline ensures complete consumption of the acyl chloride, minimizing dimerization or hydrolysis byproducts. Excess amine is removed during the acidic wash step.
Analytical Characterization
Elemental Analysis
Elemental analysis of the title compound confirms its molecular formula (C₁₄H₁₂ClNO₂) with close agreement between calculated and observed values:
Table 2: Elemental Analysis Data
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 64.25 | 64.19 |
| H | 4.62 | 4.68 |
| N | 5.35 | 5.30 |
Scalability and Industrial Considerations
While no industrial data exists for this specific compound, large-scale benzamide production typically employs:
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can be employed.
Major Products Formed
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of 4-chlorobenzoic acid and 3-methoxyaniline.
Scientific Research Applications
Synthesis of 4-chloro-N-(3-methoxyphenyl)benzamide
The synthesis typically involves the reaction of 4-chlorobenzoyl chloride with 3-methoxyaniline in the presence of a base like pyridine or triethylamine. The reaction is conducted under reflux conditions to facilitate the formation of the amide bond. The yield of this synthesis can reach up to 81% with proper purification methods, such as crystallization from chloroform .
Chemistry
This compound serves as a building block in organic synthesis. Its structural properties allow it to participate in various chemical reactions:
- Substitution Reactions : The chloro group can be replaced by other nucleophiles.
- Hydrolysis : Under acidic or basic conditions, it can yield corresponding carboxylic acids and amines.
- Oxidation/Reduction : It can be oxidized to form carboxylic acids or reduced to amines .
Research indicates that this compound may exhibit various biological activities:
- Anticancer Potential : Studies have shown that benzamide derivatives can modulate pathways involved in cancer cell survival. Related compounds have demonstrated the ability to induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology .
- Antibacterial Effects : Similar compounds have been reported to inhibit bacterial growth effectively, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. .
- Inhibition of Enzymatic Activity : It has been studied for its potential to inhibit specific enzymes associated with inflammation and cancer progression, particularly h-NTPDases, which are involved in nucleotide metabolism .
Industrial Applications
While detailed industrial applications are less documented, the compound's utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals is noteworthy. Its ability to undergo various chemical transformations makes it valuable for developing new materials and chemical processes.
Anticancer Research
A study focusing on sulfonamide derivatives highlighted that compounds structurally related to this compound could effectively inhibit cancer cell proliferation through various mechanisms, including apoptosis induction .
Antibacterial Studies
Research on related benzamide derivatives demonstrated significant antibacterial activity against multiple strains, reinforcing the potential of this compound as a candidate for further investigation in antimicrobial therapy .
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-methoxyphenyl)benzamide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Structural Effects
The position of substituents on the phenyl ring significantly influences molecular geometry and intermolecular interactions:
4-Chloro-N-(4-Methoxyphenyl)Benzamide
- Dihedral Angle : The 4-methoxy-substituted analog exhibits a near-orthogonal arrangement (79.20°) between the two benzene rings, reducing planarity .
- Intermolecular Interactions : The methoxy group lies close to the phenyl ring plane (deviation: 0.142 Å), favoring weak hydrogen bonding and centrosymmetric dimer formation via Cl⋯O interactions .
4-Chloro-N-(2-Methoxyphenyl)Benzamide
- Planarity : The 2-methoxy group induces a smaller dihedral angle (26.74°) between the benzene rings, enhancing planarity .
- Intramolecular Interactions : An S(5) hydrogen-bonded ring stabilizes the amide group, contributing to crystal packing via C–H⋯O and C–H⋯π interactions .
4-Chloro-N-(3-Methoxyphenyl)Benzamide
Electronic and Steric Effects of Substituents
Chloro vs. Methoxy Substitution
- 4-Chloro-N-(3-Chlorophenyl)Benzamide : Theoretical calculations (Gaussian03) show bond lengths (e.g., C–Cl: 1.73–1.76 Å) and angles consistent with XRD data, confirming minimal steric distortion .
- 4-Chloro-N-(4-Chlorophenyl)Benzamide : This analog acts as a Pdcd4 stabilizer, highlighting the role of electron-withdrawing chloro groups in modulating protein interactions .
Methoxy vs. Trifluoromethyl Substitution
Data Tables
Table 1: Structural Parameters of Substituted Benzamides
Biological Activity
4-Chloro-N-(3-methoxyphenyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings from diverse sources.
Chemical Structure and Properties
The chemical formula for this compound is CHClNO. The compound features a benzamide structure with a chlorine atom and a methoxy group attached to the aromatic rings, which may influence its biological properties.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance, studies have shown that derivatives of benzamides can inhibit various cancer cell lines. The following table summarizes some key findings related to its anticancer activity:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.65 | Induction of apoptosis via caspase activation |
| HCT116 (Colon) | 1.47 | Cell cycle arrest at G1 phase |
| U-937 (Leukemia) | 0.48 | Inhibition of proliferation |
These results suggest that the compound could be a promising candidate for further development as an anticancer agent, particularly due to its ability to induce apoptosis and arrest cell cycle progression in cancer cells .
The mechanism by which this compound exerts its effects involves interaction with specific cellular pathways. For example, it has been shown to increase the expression of p53, a crucial protein involved in cell cycle regulation and apoptosis . Additionally, flow cytometry assays have demonstrated that the compound triggers apoptotic pathways in cancer cells, leading to increased caspase-3/7 activity .
Other Biological Activities
Beyond its anticancer properties, this compound may also exhibit other biological activities:
- Antimicrobial Activity : Some studies have indicated that benzamide derivatives can possess antimicrobial properties, although specific data on this compound is limited.
- Anti-inflammatory Effects : Certain benzamide compounds have been reported to exhibit anti-inflammatory activities, which may also be relevant for this compound.
Case Studies
A notable case study involved the synthesis and evaluation of various benzamide derivatives, including this compound. Researchers found that modifications to the benzamide structure significantly influenced biological activity, highlighting the importance of structural optimization in drug design .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-chloro-N-(3-methoxyphenyl)benzamide, and how can reaction efficiency be improved?
- Methodology : The compound is synthesized via coupling reactions between substituted benzoic acids and aniline derivatives. A common approach involves using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group for amide bond formation .
- Key Parameters :
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| DCC/HOBt | DMF | 25°C | 75-85% |
- Optimization : Pre-activation of the carboxylic acid with DCC/HOBt for 30 minutes before adding the amine improves yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Q. How is the structural confirmation of this compound achieved post-synthesis?
- Analytical Techniques :
- IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) .
- ¹H-NMR : Key signals include methoxy protons at δ 3.85 ppm (s, 3H) and aromatic protons (δ 6.8–7.8 ppm) .
- Elemental Analysis : Matches calculated C, H, N percentages within ±0.3% .
Advanced Research Questions
Q. What crystallographic insights exist for this compound, and how do intermolecular interactions influence packing?
- Crystallographic Data :
| Parameter | Value |
|---|---|
| Space Group | Monoclinic, P2₁/c |
| Unit Cell (Å) | a = 25.02, b = 5.37, c = 8.13 |
| Hydrogen Bonds | N–H⋯O (2.89 Å), C–H⋯O (3.19 Å) |
- Packing Analysis : Centrosymmetric dimers form via N–H⋯O bonds, with additional C–H⋯O interactions creating sheets parallel to the [001] plane. These interactions stabilize the crystal lattice .
- Software : SHELX suite (SHELXL for refinement) is recommended for high-resolution data .
Q. How can fluorescence properties of benzamide derivatives be optimized for analytical applications?
- Experimental Design :
- Solvent Selection : Use polar aprotic solvents (e.g., DMSO) to enhance fluorescence intensity .
- pH Optimization : Maximum intensity at pH 5 due to protonation equilibrium of the amide group .
- Temperature Control : 25°C minimizes thermal quenching .
- Performance Metrics :
| Parameter | Value |
|---|---|
| LOD | 0.269 mg/L |
| LOQ | 0.898 mg/L |
| R.S.D. (%) | 1.369 |
Q. What biological targets are associated with structurally similar benzamide derivatives, and what mechanisms are proposed?
- Case Study : Analogous compounds (e.g., GSK3787) act as irreversible PPARδ antagonists by covalently binding to Cys249 in the ligand-binding domain .
- Mechanism : Disruption of PPARδ-mediated pathways (e.g., CPT1a gene suppression) inhibits bacterial proliferation or metabolic regulation .
- Experimental Validation : Mass spectrometry confirms covalent adduct formation, while gene expression profiling (RNA-seq) identifies downstream targets .
Q. How can contradictions in spectroscopic or crystallographic data across studies be resolved?
- Common Issues :
- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters bond angles .
- Solvent Effects : NMR chemical shifts vary with deuterated solvents (CDCl₃ vs. DMSO-d₆) .
- Resolution Strategies :
- Use high-purity single crystals for X-ray studies to avoid twinning .
- Standardize NMR conditions (solvent, temperature) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
